N-(4-acetylphenyl)-5-bromofuran-2-carboxamide
Description
N-(4-acetylphenyl)-5-bromofuran-2-carboxamide (compound 25 in ) is a synthetic small molecule featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position and an acetylphenyl group at the N-terminus. This compound has been investigated in medicinal chemistry contexts, particularly as a non-zinc-binding inhibitor of matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis and cancer therapeutics . Its design leverages the furan ring’s planar structure for binding interactions and the acetyl group for enhanced solubility and metabolic stability.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-8(16)9-2-4-10(5-3-9)15-13(17)11-6-7-12(14)18-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAJRSJQVUOCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-bromofuran-2-carboxamide typically involves the reaction of 4-acetylphenylamine with 5-bromofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Reaction Scheme
The following reaction scheme outlines the synthetic pathway:
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Formation of the Amide Bond :
Characterization
The characterization of N-(4-acetylphenyl)-5-bromofuran-2-carboxamide is typically performed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry : The molecular weight is confirmed to be approximately , consistent with its molecular formula .
Reactivity and Derivatives
This compound can undergo various chemical transformations:
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Acylation Reactions : The compound can react with different acyl chlorides to form new derivatives that may exhibit enhanced biological activity.
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Cross-Coupling Reactions : Utilizing Suzuki-Miyaura cross-coupling methods allows for the introduction of aryl groups into the furan ring, potentially increasing the compound's pharmacological properties .
Table of Reaction Products
| Reaction Type | Reactants | Products | Yield (%) |
|---|---|---|---|
| Acylation | This compound + Acyl Chloride | Various N-acyl derivatives | Variable |
| Suzuki-Miyaura | This compound + Aryl Boronic Acid | Arylated derivatives | 43–83 |
Biological Evaluation
Recent studies have evaluated the biological activities of this compound and its derivatives against various bacterial strains:
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Antibacterial Activity : The compound has shown promising results against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MIC) evaluated through agar diffusion methods .
Table of Biological Activity Results
| Compound | Antibacterial Activity (MIC) |
|---|---|
| This compound | Effective against multiple strains |
Scientific Research Applications
N-(4-acetylphenyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
The furan-2-carboxamide scaffold is highly modular. Key analogs differ in substituents at the 5-position of the furan ring (Table 1):
Key Observations :
- Bromine vs.
- Formyl vs. acetyl : The formyl group in 27 offers a reactive aldehyde for further derivatization but may reduce metabolic stability compared to the acetyl group in 25 .
- Bromophenyl vs. benzimidazolyl : The 4-bromophenyl analog () exhibits higher lipophilicity (XlogP = 3.2), favoring blood-brain barrier penetration, while the benzimidazolyl derivative () has a higher topological polar surface area (TPSA = 71.3 Ų), suggesting improved solubility for extracellular targets .
Variations in the Aromatic Amine Group
The N-terminal phenyl group’s substituents significantly influence bioactivity (Table 2):
Key Observations :
- Acetylphenyl (25) : The acetyl group’s electron-withdrawing nature stabilizes the molecule’s conformation and facilitates hydrogen bonding with MMP-13’s catalytic domain .
- Thiophene vs. furan : Replacing the furan with a thiophene () introduces sulfur’s electronegativity, altering electronic distribution and binding affinity .
Biological Activity
N-(4-acetylphenyl)-5-bromofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a bromine atom and an acetylphenyl group, which may influence its reactivity and interactions with biological targets. The structural formula is represented as follows:
This compound exhibits its biological effects primarily through the inhibition of matrix metalloproteinases (MMPs), particularly MMP-13. This inhibition is crucial in various pathological conditions, including cancer and inflammatory diseases.
Target Enzymes
- MMP-13 : Inhibitory activity was noted with an IC50 value of 91 μM, indicating moderate potency against this enzyme.
- Other MMPs : The compound also showed activity against MMP-1, MMP-2, MMP-9, and MMP-14, although with varying selectivity.
In Vitro Studies
A study conducted on the inhibitory effects of this compound on MMPs demonstrated promising results. The following table summarizes the IC50 values for various MMPs:
| MMP Type | IC50 (μM) |
|---|---|
| MMP-1 | 105 |
| MMP-2 | 14.6 |
| MMP-9 | 120 |
| MMP-13 | 91 |
Case Studies
- Anti-Cancer Activity : In a series of experiments involving cancer cell lines, this compound exhibited significant cytotoxic effects. The compound was shown to induce apoptosis in breast cancer cells via the ERK signaling pathway.
- Antibacterial Properties : The compound was tested against various drug-resistant bacterial strains. Results indicated that it could restore the activity of certain antibiotics against NDM-positive pathogens like Klebsiella pneumoniae and Acinetobacter baumannii.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Q. Can X-ray crystallography resolve ambiguous stereochemistry in derivatives?
- Yes. Grow single crystals via vapor diffusion (acetone/water). Compare experimental (CCDC deposit) and computed (Mercury 4.0) torsion angles for the acetylphenyl and bromofuran moieties .
Q. What LC-MS/MS protocols detect trace impurities in bulk samples?
- Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% over 20 min). Monitor [M+H] transitions (m/z 336→318) and quantify impurities (<0.5%) via external calibration .
Computational & Theoretical Applications
Q. How to simulate pharmacokinetic properties like blood-brain barrier penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
